molecular formula C19H19ClN6O2 B2679879 7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 919007-60-6

7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2679879
CAS No.: 919007-60-6
M. Wt: 398.85
InChI Key: JCFZHGZBXFHTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a useful research compound. Its molecular formula is C19H19ClN6O2 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown a continuous interest in the synthesis of novel heterocycles, such as [1,2,4]triazino-[3,2-f]purines, due to their biological activities. Ueda et al. (1987) reported on the syntheses and the antitumor activity of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, highlighting the potential of these compounds in medical applications. The process involves heating 7,8-diamino-1,3-dimethylxanthine with hydrochloric acid or alloxan followed by methylation, resulting in compounds with observed activity against P388 leukemia, although no significant vascular relaxing effects were noted for some of the synthesized triazino [3,2-f] purines (Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J., 1987).

Potential Therapeutic Applications

Several studies have focused on modifying the purine-2,6-dione structure to explore its therapeutic potential. For example, Chłoń-Rzepa et al. (2013) developed new 8-aminoalkyl derivatives of purine-2,6-dione with arylalkyl, allyl, or propynyl substituents at position 7. These compounds were investigated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, revealing potential as psychotropic agents with anxiolytic and antidepressant properties (Chłoń-Rzepa, G., Żmudzki, P., Satała, G., Duszyńska, B., Partyka, A., Wróbel, D., Jastrzębska-Więsek, M., Wesołowska, A., Bojarski, A., Pawłowski, M., & Zajdel, P., 2013).

Antimicrobial and Antitumor Activity

The exploration of new compounds for antimicrobial and antitumor activities is a significant area of research. Bhatia et al. (2016) synthesized xanthene derivatives showing promise as antiasthmatic agents due to their vasodilatory activity. This study highlights the potential of certain purine derivatives in developing new therapeutic agents for respiratory conditions (Bhatia, M., Waghmare, V. S., Choudhari, P., & Kumbhar, S. S., 2016).

Properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3,9-dimethyl-1-prop-2-enyl-5a,9a,10,10a-tetrahydro-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-4-9-26-18-21-16-15(24(18)10-12(2)22-26)17(27)25(19(28)23(16)3)11-13-7-5-6-8-14(13)20/h4-8,15-16,18,21H,1,9-11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXGGPGAQGQZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2NC3C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.